molecular formula C7H11ClO2 B14611602 Ethyl 2-(chloromethyl)but-2-enoate CAS No. 60941-04-0

Ethyl 2-(chloromethyl)but-2-enoate

Cat. No.: B14611602
CAS No.: 60941-04-0
M. Wt: 162.61 g/mol
InChI Key: YRKHUAJFFRMEPL-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)but-2-enoate is an organic compound with the molecular formula C7H11ClO2 It is an ester derivative, characterized by the presence of a chloromethyl group attached to a but-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(chloromethyl)but-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as ethyl acetoacetate, reacts with an alkyl halide like chloromethyl chloride in the presence of a base such as sodium ethoxide. This reaction typically proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired ester .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar alkylation reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(chloromethyl)but-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.

    Addition Reactions: The double bond in the but-2-enoate moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of azido, thioether, or ether derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

Scientific Research Applications

Ethyl 2-(chloromethyl)but-2-enoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which ethyl 2-(chloromethyl)but-2-enoate exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the compound acts as an electrophile, with the chloromethyl group being the reactive site. The nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming a new bond. This mechanism is facilitated by the electron-withdrawing nature of the ester group, which stabilizes the transition state and enhances the reactivity of the chloromethyl group .

Comparison with Similar Compounds

Ethyl 2-(chloromethyl)but-2-enoate can be compared with other similar compounds, such as:

Each of these compounds has unique properties and reactivities, making them suitable for different applications in organic synthesis and industrial processes.

Properties

CAS No.

60941-04-0

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

ethyl 2-(chloromethyl)but-2-enoate

InChI

InChI=1S/C7H11ClO2/c1-3-6(5-8)7(9)10-4-2/h3H,4-5H2,1-2H3

InChI Key

YRKHUAJFFRMEPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC)CCl

Origin of Product

United States

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